N'~4~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are structurally related to quinoline derivatives.
Uniqueness
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of both quinoline and pyrazole rings in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H23N5O2 |
---|---|
Molecular Weight |
413.5g/mol |
IUPAC Name |
N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H23N5O2/c1-4-29-15-17(16(2)28-29)14-25-27-24(30)20-13-22(19-10-6-8-12-23(19)31-3)26-21-11-7-5-9-18(20)21/h5-15H,4H2,1-3H3,(H,27,30)/b25-14+ |
InChI Key |
PBZSTZGACMTJSK-AFUMVMLFSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Origin of Product |
United States |
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